molecular formula C25H21N3O B11525883 1,3-diphenyl-N-{(E)-[2-(prop-2-en-1-yloxy)phenyl]methylidene}-1H-pyrazol-5-amine

1,3-diphenyl-N-{(E)-[2-(prop-2-en-1-yloxy)phenyl]methylidene}-1H-pyrazol-5-amine

Cat. No.: B11525883
M. Wt: 379.5 g/mol
InChI Key: SEVXWEOWGKRQMU-LGUFXXKBSA-N
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Description

(E)-N-(1,3-DIPHENYL-1H-PYRAZOL-5-YL)-1-[2-(PROP-2-EN-1-YLOXY)PHENYL]METHANIMINE is a synthetic organic compound that belongs to the class of imines This compound is characterized by the presence of a pyrazole ring, a phenyl group, and an allyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1,3-DIPHENYL-1H-PYRAZOL-5-YL)-1-[2-(PROP-2-EN-1-YLOXY)PHENYL]METHANIMINE typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of the Imines: The imine group can be formed by the condensation of an amine with an aldehyde or ketone.

    Addition of the Allyloxy Group: The allyloxy group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1,3-DIPHENYL-1H-PYRAZOL-5-YL)-1-[2-(PROP-2-EN-1-YLOXY)PHENYL]METHANIMINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl and allyloxy groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-(1,3-DIPHENYL-1H-PYRAZOL-5-YL)-1-[2-(PROP-2-EN-1-YLOXY)PHENYL]METHANIMINE would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(1,3-DIPHENYL-1H-PYRAZOL-5-YL)-1-[2-(METHOXY)PHENYL]METHANIMINE: Similar structure but with a methoxy group instead of an allyloxy group.

    (E)-N-(1,3-DIPHENYL-1H-PYRAZOL-5-YL)-1-[2-(ETHOXY)PHENYL]METHANIMINE: Similar structure but with an ethoxy group instead of an allyloxy group.

Uniqueness

The uniqueness of (E)-N-(1,3-DIPHENYL-1H-PYRAZOL-5-YL)-1-[2-(PROP-2-EN-1-YLOXY)PHENYL]METHANIMINE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H21N3O

Molecular Weight

379.5 g/mol

IUPAC Name

(E)-N-(2,5-diphenylpyrazol-3-yl)-1-(2-prop-2-enoxyphenyl)methanimine

InChI

InChI=1S/C25H21N3O/c1-2-17-29-24-16-10-9-13-21(24)19-26-25-18-23(20-11-5-3-6-12-20)27-28(25)22-14-7-4-8-15-22/h2-16,18-19H,1,17H2/b26-19+

InChI Key

SEVXWEOWGKRQMU-LGUFXXKBSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=N/C2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C=CCOC1=CC=CC=C1C=NC2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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